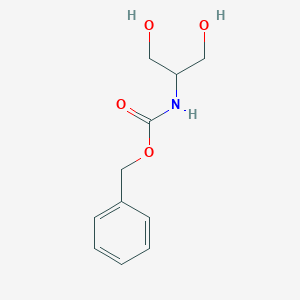

N-Cbz-2-amino-1,3-propanediol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(1,3-dihydroxypropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c13-6-10(7-14)12-11(15)16-8-9-4-2-1-3-5-9/h1-5,10,13-14H,6-8H2,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLPPMZRYNQWML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442111 | |

| Record name | N-CBZ-2-AMINO-1,3-PROPANEDIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71811-26-2 | |

| Record name | N-CBZ-2-AMINO-1,3-PROPANEDIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of N-Cbz-2-amino-1,3-propanediol from Serinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of N-Cbz-2-amino-1,3-propanediol, a valuable intermediate in pharmaceutical and organic synthesis, starting from the readily available amino alcohol, serinol (2-amino-1,3-propanediol). The core of this process involves the protection of the primary amine functionality of serinol with a benzyloxycarbonyl (Cbz or Z) group. This protection strategy is crucial in multi-step syntheses to prevent unwanted side reactions of the nucleophilic and basic amino group.

Reaction Principle

The synthesis proceeds via the nucleophilic attack of the amino group of serinol on the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl). The reaction is typically carried out under basic conditions to neutralize the hydrochloric acid byproduct generated, driving the reaction to completion. The benzyloxycarbonyl group is a key protecting group for amines as it forms a stable carbamate linkage that can be readily cleaved under specific conditions, such as catalytic hydrogenolysis, which are generally mild and do not affect other functional groups.[1][2]

Experimental Protocol

A common and effective method for the N-benzyloxycarbonylation of amines is the Schotten-Baumann reaction, which is performed in a biphasic system with an aqueous base.[2] While a specific protocol for serinol is not widely published in extensive detail, a general procedure adapted for this substrate is presented below, based on established methods for similar amino alcohols.

Materials:

-

Serinol (2-amino-1,3-propanediol)

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve serinol (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate (2.0 eq) to the solution with stirring.

-

Slowly add benzyl chloroformate (1.1 - 1.5 eq) dropwise to the cooled solution, ensuring the temperature remains at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for several hours and then warm to room temperature, continuing to stir overnight (monitoring by TLC is recommended).[2]

-

Upon completion of the reaction, dilute the mixture with water and extract with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the resulting residue by silica gel column chromatography to yield this compound as a white powder.[3]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO₄ | [4] |

| Molecular Weight | 225.2 g/mol | [4] |

| CAS Number | 71811-26-2 | [4][5] |

| Purity | ≥ 97% | [4] |

| Typical Yield | ~90% (based on similar Cbz protections) | [3] |

| Storage | Room temperature | [4] |

Note: The typical yield is an estimation based on similar reactions and may vary depending on the specific experimental conditions and scale.

Mandatory Visualizations

Chemical Reaction Workflow

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Key Steps

Caption: Logical progression of the key stages in the synthesis.

References

N-Cbz-2-amino-1,3-propanediol physical and chemical properties

An In-depth Technical Guide to N-Cbz-2-amino-1,3-propanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It includes quantitative data, detailed experimental protocols, and visualizations to support its application in research and development.

Introduction

This compound, also known by its IUPAC name benzyl N-(1,3-dihydroxypropan-2-yl)carbamate, is a carbamate-protected derivative of serinol (2-amino-1,3-propanediol). The introduction of the carboxybenzyl (Cbz) protecting group on the amino moiety allows for selective reactions at the two primary hydroxyl groups, making it a valuable chiral building block and intermediate in synthetic organic chemistry. Its structural similarity to the amino acid serine lends it utility in the synthesis of peptide mimics, enzyme inhibitors, and other complex molecular architectures relevant to drug discovery.

Chemical Structure and Identifiers

The molecule consists of a central 2-aminopropanediol core where the amino group is protected by a carboxybenzyl group.

| Identifier | Value |

| IUPAC Name | benzyl N-(1,3-dihydroxypropan-2-yl)carbamate[1] |

| Synonyms | This compound, Z-Ser-OL[1] |

| CAS Number | 71811-26-2[1][2] |

| Molecular Formula | C₁₁H₁₅NO₄[1][2] |

| SMILES | C1=CC=C(C=C1)COC(=O)NC(CO)CO |

| InChI Key | QHLPPMZRYNQWML-UHFFFAOYSA-N[1] |

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Molecular Weight | 225.24 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | Generic supplier data |

| Melting Point | 84-86 °C | Generic supplier data |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. Limited solubility in water. | Inferred from structure |

| Storage | Store at room temperature in a dry, well-ventilated place.[2] | [2] |

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.

| Spectroscopy | Key Data / Peaks |

| ¹H NMR | Expected signals include aromatic protons from the benzyl group (~7.3 ppm), a singlet for the benzylic CH₂ (~5.1 ppm), a multiplet for the central CH (~3.8 ppm), multiplets for the diastereotopic CH₂OH protons (~3.6-3.7 ppm), and a broad signal for the NH and OH protons. |

| ¹³C NMR | Expected signals include aromatic carbons (~127-136 ppm), the carbamate carbonyl (~157 ppm), the benzylic carbon (~67 ppm), the central CH carbon (~55 ppm), and the CH₂OH carbons (~63 ppm).[3] |

| IR Spectroscopy | Characteristic peaks include a broad O-H stretch (~3400 cm⁻¹), an N-H stretch (~3300 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), aliphatic C-H stretches (~2850-3000 cm⁻¹), and a strong C=O stretch from the carbamate group (~1690 cm⁻¹). |

| Mass Spectrometry | The exact mass is 225.1001 Da.[1] Expected fragments would correspond to the loss of water, the benzyl group, and other characteristic fragments. |

Experimental Protocols

Synthesis of this compound from Serinol

This protocol describes a standard procedure for the N-protection of 2-amino-1,3-propanediol (serinol) using benzyl chloroformate.

Workflow Diagram:

Caption: Synthetic workflow for N-Cbz protection of Serinol.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-1,3-propanediol (1.0 eq.) and sodium bicarbonate (2.2 eq.) in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Addition of Reagent: Add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the mixture to stir at 0 °C for an additional hour after the addition is complete. Then, remove the ice bath and let the reaction stir at room temperature overnight (approx. 16 hours).

-

Work-up: Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a mixture of ethyl acetate and hexanes to afford this compound as a white crystalline solid.

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy, mass spectrometry, and melting point analysis.

Logical Relationships in Application

This compound serves as a key intermediate. The Cbz group protects the amine, allowing for selective modification of the hydroxyl groups. Subsequent deprotection reveals the free amine for further functionalization.

Caption: Synthetic utility of this compound.

This diagram illustrates the primary synthetic route where the hydroxyl groups are modified first, followed by the removal of the Cbz protecting group. This strategy is fundamental in multi-step syntheses where controlling the reactivity of different functional groups is paramount.

References

An In-depth Technical Guide to Benzyl (1,3-dihydroxypropan-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (1,3-dihydroxypropan-2-yl)carbamate, commonly known in literature and commercial sources as N-Cbz-2-amino-1,3-propanediol or N-Cbz-serinol, is a carbamate-protected derivative of 2-amino-1,3-propanediol (serinol). The introduction of the carboxybenzyl (Cbz or Z) protecting group on the amino moiety of serinol allows for selective reactions at other functional groups and is a key strategy in the synthesis of more complex molecules. Serinol and its derivatives are important building blocks in medicinal chemistry, finding applications in the synthesis of a variety of biologically active compounds.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and known context of benzyl (1,3-dihydroxypropan-2-yl)carbamate.

Chemical Properties and Data

The systematic IUPAC name for this compound is benzyl N-(1,3-dihydroxypropan-2-yl)carbamate .[2] It is a derivative of serinol where the amino group is protected by a benzyloxycarbonyl group. This protection renders the nitrogen atom less nucleophilic, allowing for chemical modifications at the hydroxyl groups.

Table 1: Physicochemical Properties of Benzyl (1,3-dihydroxypropan-2-yl)carbamate

| Property | Value | Source |

| CAS Number | 71811-26-2 | [2][3] |

| Molecular Formula | C₁₁H₁₅NO₄ | [2][3] |

| Molecular Weight | 225.24 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Purity | Typically ≥97% (commercial sources) | [3] |

| Storage | Room temperature, sealed in a dry environment | [3] |

Table 2: Spectroscopic and Analytical Data

| Data Type | Details | Source |

| ¹³C NMR | Spectral data available through SpectraBase. | [2] |

| GC-MS | Mass spectrometry data available through SpectraBase. | [2] |

Note: While databases indicate the availability of spectral data, specific peak assignments and spectra are not publicly detailed in the reviewed literature.

Experimental Protocols

Protocol: Synthesis of Benzyl (1,3-dihydroxypropan-2-yl)carbamate

1. Materials:

-

2-Amino-1,3-propanediol (Serinol)

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

Dioxane (or a similar inert solvent)

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

2. Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-amino-1,3-propanediol (1.0 equivalent) in a mixture of water and dioxane.

-

Basification: Cool the solution in an ice bath (0-5 °C) and add sodium carbonate (2.0-2.5 equivalents) portion-wise with stirring until fully dissolved.

-

Addition of Protecting Group: While maintaining the temperature between 0 and 5 °C, add benzyl chloroformate (1.0-1.2 equivalents) dropwise to the vigorously stirred solution.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Extract the aqueous phase with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Isolation:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel.

dot

Caption: Synthesis workflow for benzyl (1,3-dihydroxypropan-2-yl)carbamate.

Biological Activity and Role in Drug Development

Currently, there is a notable lack of publicly available scientific literature detailing the specific biological activities of benzyl (1,3-dihydroxypropan-2-yl)carbamate. While its parent molecule, serinol, and its derivatives are involved in the biosynthesis of phospholipids and sphingolipids, which are crucial for cellular signaling, specific studies on the Cbz-protected form are not found.[1]

The primary role of this compound in a research and drug development context is likely as a chiral building block or intermediate in the synthesis of more complex molecules. The Cbz group is a well-established protecting group in peptide synthesis and organic chemistry, valued for its stability under various reaction conditions and its relatively straightforward removal by catalytic hydrogenation.

Therefore, it is plausible that benzyl (1,3-dihydroxypropan-2-yl)carbamate is synthesized to:

-

Serve as a precursor for compounds where the hydroxyl groups are to be modified while the amine remains protected.

-

Be incorporated into larger molecules where the serinol backbone provides a specific stereochemical and functional scaffold.

Without specific biological data, no signaling pathways involving this compound can be definitively described. However, based on the known roles of carbamates and serinol derivatives in other contexts, one could hypothesize potential, yet unproven, areas of investigation.

dot

Caption: Logical workflow for the use of the target compound as a synthetic intermediate.

Conclusion

Benzyl (1,3-dihydroxypropan-2-yl)carbamate is a chemically important, Cbz-protected derivative of serinol. Its IUPAC name is well-defined, and its synthesis can be achieved through standard organic chemistry protocols. While there is a significant gap in the literature regarding its specific biological activities and direct applications in drug development, its role as a versatile synthetic intermediate is clear. For researchers and scientists, this compound represents a valuable building block for the construction of more complex and potentially bioactive molecules. Further investigation into the biological effects of this specific compound could be a fruitful area of research.

References

An In-depth Technical Guide to N-Cbz-2-amino-1,3-propanediol: A Key Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cbz-2-amino-1,3-propanediol, also known as Cbz-serinol, is a chiral building block of significant interest in medicinal chemistry and drug development. Its versatile structure, featuring a carbamate-protected amine and two primary hydroxyl groups, makes it a valuable precursor for the synthesis of a wide array of complex molecules, including chiral auxiliaries, oxazolidinones, and components of sophisticated drug candidates like Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental data and protocols relevant to researchers in the field.

Core Compound Information

Chemical Identity

| Property | Value |

| CAS Number | 71811-26-2[1][2] |

| IUPAC Name | benzyl N-(1,3-dihydroxypropan-2-yl)carbamate[1] |

| Molecular Formula | C₁₁H₁₅NO₄[1][2] |

| Molecular Weight | 225.24 g/mol [1] |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(CO)CO |

| InChI Key | QHLPPMZRYNQWML-UHFFFAOYSA-N[1] |

Synonyms: Z-Ser-OL, Cbz-serinol, Benzyl (1,3-dihydroxypropan-2-yl)carbamate, N-Benzyloxycarbonyl-2-amino-1,3-propanediol[1]

Physicochemical Properties

| Property | Value (for 2-amino-1,3-propanediol) |

| Melting Point | 52-56 °C |

| Boiling Point | 115-116 °C |

Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of the amino group of 2-amino-1,3-propanediol (serinol) using benzyl chloroformate (Cbz-Cl) under basic conditions. This standard procedure for amine protection is widely used in peptide synthesis and organic chemistry.

Experimental Protocol: Cbz Protection of 2-amino-1,3-propanediol

Materials:

-

2-amino-1,3-propanediol (Serinol)

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃) or another suitable base

-

Dioxane and water (or other suitable solvent system)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-amino-1,3-propanediol (1.0 eq) in a mixture of dioxane and water.

-

Add sodium carbonate (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, perform a work-up by adding water and extracting the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the pure compound.

Applications in Drug Development

This compound serves as a critical starting material and intermediate in several areas of drug discovery and development.

Chiral Auxiliaries in Asymmetric Synthesis

The chiral nature of this compound makes it an excellent precursor for the synthesis of chiral auxiliaries. These auxiliaries are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation, after which they can be removed and often recovered. Oxazolidinones derived from Cbz-serinol are a common class of chiral auxiliaries used in asymmetric aldol reactions and alkylations.

Experimental Workflow: Asymmetric Aldol Reaction using a Cbz-serinol-derived Chiral Auxiliary

Caption: Workflow for an asymmetric aldol reaction using a chiral oxazolidinone derived from Cbz-serinol.

Synthesis of Oxazolidinones

Oxazolidinones are a class of heterocyclic compounds with significant antibacterial activity. This compound can be a precursor to 4-(hydroxymethyl)oxazolidin-2-one, a key intermediate in the synthesis of various oxazolidinone antibiotics.

Experimental Protocol: Synthesis of 4-(hydroxymethyl)oxazolidin-2-one from this compound

-

Deprotection: The Cbz group is first removed from this compound via catalytic hydrogenolysis (e.g., H₂, Pd/C) to yield 2-amino-1,3-propanediol.

-

Cyclization: The resulting amino alcohol is then cyclized using a carbonylating agent such as diethyl carbonate, phosgene, or a phosgene equivalent (e.g., carbonyldiimidazole) to form the oxazolidinone ring. The reaction is typically carried out in a suitable solvent at elevated temperatures.

Building Block for PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This compound is an attractive building block for the synthesis of PROTAC linkers due to its two hydroxyl groups, which can be further functionalized, and the protected amine, which allows for controlled, sequential reactions.

Synthetic Workflow: Incorporation of Cbz-serinol into a PROTAC Linker

Caption: A generalized synthetic workflow illustrating the use of Cbz-serinol as a linker component in PROTAC synthesis.

Spectroscopic Data

While specific, publicly available spectra for this compound are limited, the expected spectral characteristics can be inferred from its structure and data for similar compounds.

Expected ¹H NMR Spectral Data (in CDCl₃ or DMSO-d₆):

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.2-7.4 | Multiplet |

| Benzyl CH₂ | ~5.1 | Singlet |

| NH | Variable (broad singlet) | Broad Singlet |

| CH (on C2) | ~3.6-3.8 | Multiplet |

| CH₂OH (on C1 and C3) | ~3.5-3.7 | Multiplet |

| OH | Variable (broad singlet) | Broad Singlet |

Expected ¹³C NMR Spectral Data (in CDCl₃ or DMSO-d₆):

| Carbon | Expected Chemical Shift (ppm) |

| C=O (carbamate) | ~156-158 |

| Aromatic (C₆H₅) | ~127-137 |

| Benzyl CH₂ | ~66-68 |

| CH₂OH (C1 and C3) | ~62-64 |

| CH (C2) | ~54-56 |

Expected FT-IR Spectral Data:

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H (alcohol) | 3200-3600 | Broad |

| N-H (carbamate) | 3200-3400 | Medium |

| C-H (aromatic) | 3000-3100 | Medium |

| C-H (aliphatic) | 2850-3000 | Medium |

| C=O (carbamate) | 1680-1720 | Strong |

| C-O (alcohol/ester) | 1000-1300 | Strong |

Expected Mass Spectrometry Data:

The mass spectrum would be expected to show a molecular ion peak [M]⁺ or, more likely, protonated [M+H]⁺ and sodiated [M+Na]⁺ adducts. Key fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the carbamate linkage.

Conclusion

This compound is a foundational chiral building block with broad utility in modern drug discovery. Its straightforward synthesis and versatile functional handles make it an invaluable tool for constructing complex molecular architectures with high stereochemical control. For researchers and scientists in drug development, a thorough understanding of the properties and reactivity of this compound opens up numerous possibilities for the design and synthesis of novel therapeutic agents.

References

In-Depth Technical Guide: Benzyl N-(1,3-dihydroxypropan-2-yl)carbamate

Introduction

Benzyl N-(1,3-dihydroxypropan-2-yl)carbamate is a carbamate derivative containing a dihydroxypropyl moiety. The presence of the benzyl carbamate (Cbz) protecting group makes it a potentially useful intermediate in organic synthesis, particularly in the preparation of more complex molecules where the amine needs to be selectively deprotected. The hydroxyl groups offer sites for further functionalization, making this compound a versatile building block in medicinal chemistry and materials science. This guide provides a summary of expected characterization data and detailed experimental protocols for its synthesis and analysis based on established chemical principles.

Physicochemical Properties

The expected physicochemical properties of benzyl N-(1,3-dihydroxypropan-2-yl)carbamate are summarized below.

| Property | Expected Value |

| Molecular Formula | C₁₁H₁₅NO₄ |

| Molecular Weight | 225.24 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water |

| Melting Point | Expected to be in the range of 80-100 °C |

Spectroscopic and Analytical Data

The following tables outline the expected spectroscopic data for benzyl N-(1,3-dihydroxypropan-2-yl)carbamate, based on the analysis of similar compounds.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.40 - 7.28 | m | 5H | Ar-H |

| 5.05 | s | 2H | -O-CH₂ -Ph |

| 4.80 | t, J=5.5 Hz | 2H | -OH |

| 3.80 - 3.70 | m | 1H | -NH-CH - |

| 3.50 - 3.40 | m | 4H | -CH₂ -OH |

| 3.35 | d, J=6.0 Hz | 1H | -NH - |

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 156.5 | C =O (carbamate) |

| 137.0 | Ar-C (quaternary) |

| 128.4 | Ar-C H |

| 127.8 | Ar-C H |

| 127.7 | Ar-C H |

| 65.6 | -O-C H₂-Ph |

| 61.5 | -C H₂-OH |

| 53.0 | -NH-C H- |

Table 3: Mass Spectrometry Data

| Technique | Expected m/z |

| ESI-MS (+) | 226.10 [M+H]⁺, 248.08 [M+Na]⁺ |

Experimental Protocols

The following protocols are proposed for the synthesis and characterization of benzyl N-(1,3-dihydroxypropan-2-yl)carbamate.

Synthesis of Benzyl N-(1,3-dihydroxypropan-2-yl)carbamate

This procedure is adapted from standard methods for the N-protection of amino alcohols.

Materials:

-

2-Amino-1,3-propanediol

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2-amino-1,3-propanediol (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate (2.5 eq) to the solution.

-

Slowly add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the dioxane under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure benzyl N-(1,3-dihydroxypropan-2-yl)carbamate.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Mass Spectrometry (MS): Obtain a mass spectrum using electrospray ionization (ESI) to confirm the molecular weight of the compound.

-

Melting Point (MP): Determine the melting point of the purified solid using a standard melting point apparatus.

Logical Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of benzyl N-(1,3-dihydroxypropan-2-yl)carbamate.

Caption: Workflow for Synthesis and Characterization.

An In-depth Technical Guide on the Solubility and Stability of N-Cbz-serinol for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-Cbz-serinol, a critical intermediate in various synthetic applications, including peptide synthesis and the development of pharmacologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation templates, and visual workflows to aid in the handling and characterization of this compound.

Introduction to N-Cbz-serinol

N-Cbz-serinol, or N-(Benzyloxycarbonyl)-2-amino-1,3-propanediol, is a chiral building block that features a serinol backbone with its amino group protected by a benzyloxycarbonyl (Cbz or Z) group. The Cbz group is a widely used protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under various conditions and its susceptibility to removal by catalytic hydrogenolysis. Understanding the solubility and stability of N-Cbz-serinol is paramount for its effective use in multi-step syntheses, ensuring optimal reaction conditions, and maintaining the integrity of the molecule throughout its storage and handling.

Solubility of N-Cbz-serinol

The solubility of N-Cbz-serinol is a crucial parameter for its application in solution-phase reactions and for its purification. While specific quantitative solubility data for N-Cbz-serinol is not extensively published, this section provides a framework for its determination and presents qualitative solubility information for the closely related N-Cbz-L-serine.

Qualitative Solubility

Based on available information for N-Cbz-L-serine, N-Cbz-serinol is expected to be sparingly soluble in water and soluble in various organic solvents.[1] The presence of the hydroxyl groups in the serinol backbone contributes to some degree of polarity, while the Cbz group introduces significant nonpolar character.

Quantitative Solubility Data

The following tables are provided as templates for researchers to populate with their own experimentally determined solubility data for N-Cbz-serinol.

Table 1: Solubility of N-Cbz-serinol in Various Solvents at a Specified Temperature

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | 25 | |||

| Methanol | 25 | |||

| Ethanol | 25 | |||

| Isopropanol | 25 | |||

| Acetone | 25 | |||

| Acetonitrile | 25 | |||

| Dichloromethane | 25 | |||

| Dimethylformamide (DMF) | 25 | |||

| Dimethyl sulfoxide (DMSO) | 25 |

Table 2: Temperature Dependence of N-Cbz-serinol Solubility in a Selected Solvent

| Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| 0 | ||

| 10 | ||

| 25 | ||

| 40 | ||

| 60 |

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of N-Cbz-serinol in a given solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials

-

N-Cbz-serinol

-

Selected solvents (e.g., water, methanol, ethanol, DMSO)

-

Vials with screw caps

-

Shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Filtration device (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure

-

Sample Preparation: Add an excess amount of N-Cbz-serinol to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Tightly cap the vial and place it on a shaker or stirrer at a constant, controlled temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated.

-

Sample Collection and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a validated analytical method, such as HPLC, to determine the concentration of N-Cbz-serinol.

-

Calculation: Calculate the solubility of N-Cbz-serinol in the chosen solvent based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, mol/L).

Stability of N-Cbz-serinol

The stability of N-Cbz-serinol is a critical factor that can influence its storage, handling, and use in chemical reactions. Degradation of the molecule can lead to impurities and reduced yield of the desired product. This section outlines the potential degradation pathways and provides a protocol for conducting forced degradation studies.

Potential Degradation Pathways

The Cbz protecting group is known to be labile under certain conditions. The primary degradation pathways for N-Cbz-serinol are expected to involve the cleavage of the Cbz group.

-

Hydrogenolysis: The most common method for Cbz deprotection, this involves catalytic hydrogenation (e.g., using Pd/C and H₂ gas), which cleaves the benzylic C-O bond to yield toluene, carbon dioxide, and the free amine (serinol). While this is a synthetic utility, unintended exposure to catalytic metals and a hydrogen source can lead to degradation.

-

Acidic Hydrolysis: Strong acidic conditions can lead to the cleavage of the carbamate bond, resulting in the formation of benzyl alcohol, carbon dioxide, and the protonated amine of serinol.

-

Basic Hydrolysis: Strong basic conditions can also promote the hydrolysis of the carbamate linkage, although it is generally more stable to base than to acid.

Quantitative Stability Data

The following table is a template for recording data from forced degradation studies of N-Cbz-serinol.

Table 3: Forced Degradation of N-Cbz-serinol under Various Stress Conditions

| Stress Condition | Time (hours) | Initial Purity (%) | Purity after Stress (%) | % Degradation | Major Degradation Products Identified |

| Acidic (e.g., 0.1 M HCl, 60 °C) | 24 | ||||

| 48 | |||||

| Basic (e.g., 0.1 M NaOH, 60 °C) | 24 | ||||

| 48 | |||||

| Oxidative (e.g., 3% H₂O₂, RT) | 24 | ||||

| 48 | |||||

| Thermal (e.g., 80 °C, solid state) | 24 | ||||

| 48 | |||||

| Photolytic (e.g., ICH Q1B) | - |

Experimental Protocol for Stability Testing (Forced Degradation)

This protocol outlines a general procedure for conducting forced degradation studies on N-Cbz-serinol to assess its intrinsic stability and identify potential degradation products.

Materials

-

N-Cbz-serinol

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Water, Methanol, or other suitable solvent

-

Vials with screw caps

-

Temperature-controlled oven or water bath

-

Photostability chamber (compliant with ICH Q1B guidelines)

-

HPLC system with a suitable column and detector (e.g., UV-Vis)

-

LC-MS and/or NMR for structural elucidation of degradation products

Procedure

-

Preparation of Stock Solution: Prepare a stock solution of N-Cbz-serinol in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an acidic solution (e.g., 0.1 M HCl) and incubate at a specific temperature (e.g., 60 °C).

-

Basic Hydrolysis: Mix the stock solution with a basic solution (e.g., 0.1 M NaOH) and incubate at a specific temperature (e.g., 60 °C).

-

Oxidative Degradation: Mix the stock solution with a hydrogen peroxide solution and keep at room temperature or a slightly elevated temperature.

-

Thermal Degradation: Store a solid sample of N-Cbz-serinol in an oven at a high temperature (e.g., 80 °C).

-

Photostability: Expose a solid sample and a solution of N-Cbz-serinol to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points: Withdraw aliquots from the stressed samples at various time points (e.g., 0, 6, 12, 24, 48 hours).

-

Sample Neutralization (for acidic and basic samples): Neutralize the acidic and basic samples before analysis to prevent damage to the HPLC column.

-

Analysis: Analyze the stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.

-

Data Evaluation: Calculate the percentage of degradation by comparing the peak area of N-Cbz-serinol in the stressed samples to that in the control sample.

-

Impurity Identification: For significant degradation products, use techniques like LC-MS and NMR to identify their structures.

References

The Carboxybenzyl Group: A Technical Guide to Protecting Amino Diols in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

The Carboxybenzyl (Cbz or Z) protecting group stands as a cornerstone in the field of organic synthesis, particularly in the intricate assembly of complex molecules such as peptides and pharmaceuticals. Introduced by Max Bergmann and Leonidas Zervas, its stability under a variety of reaction conditions and its facile removal have rendered it an invaluable tool for the selective masking of amine functionalities. This technical guide provides an in-depth exploration of the role of the Cbz group in the protection of amino diols, a critical structural motif in numerous biologically active compounds.

Core Principles of Cbz Protection in Amino Diols

Amino diols, which feature both a nucleophilic amino group and two hydroxyl groups, present a unique challenge in chemical synthesis. The selective protection of the more nucleophilic amino group is often a prerequisite for subsequent transformations of the hydroxyl moieties. The Cbz group is ideally suited for this purpose due to the higher reactivity of the amine compared to the alcohol functionalities.

The protection of an amino diol with benzyl chloroformate (Cbz-Cl) proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the nitrogen atom in the amino group attacks the electrophilic carbonyl carbon of Cbz-Cl, leading to the formation of a stable carbamate and the elimination of hydrochloric acid, which is neutralized by a base.

Diagram of Cbz Protection of an Amino Diol

Caption: Mechanism of Cbz protection of an amino diol.

Orthogonal Protection Strategies

A significant advantage of the Cbz group is its orthogonality with other common protecting groups, such as tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc).[1] This orthogonality is crucial in multi-step syntheses where differential protection of various functional groups is required.[2][3][4][5] For instance, the Cbz group is stable under the acidic conditions used to cleave Boc groups and the basic conditions for Fmoc group removal. This allows for a strategic and sequential deprotection of different functionalities within the same molecule.

Diagram of Orthogonal Protection Logic

Caption: Orthogonality of Cbz, Boc, and Fmoc protecting groups.

Applications in Drug Development

Cbz-protected amino diols are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, most notably in the development of antiviral agents such as HIV protease inhibitors.[6][7][8][9][10] The amino diol core is a common pharmacophore in these drugs, and the Cbz group facilitates the selective modification of other parts of the molecule without interfering with the crucial amino functionality.

For example, in the synthesis of Saquinavir, an early HIV protease inhibitor, a Cbz-protected amino acid derivative is a key starting material that is elaborated into a more complex amino alcohol intermediate.[7] Similarly, the synthesis of other HIV protease inhibitors like Amprenavir and Indinavir involves intermediates where an amino group is protected, often with a Cbz or Boc group, to allow for the controlled construction of the final drug molecule.[7]

Quantitative Data on Cbz Protection

The efficiency of Cbz protection of amines is generally high, with yields often exceeding 90%. The chemoselectivity for the amino group over hydroxyl groups is also excellent, particularly under aqueous basic conditions.

| Substrate | Reagent | Base | Solvent | Yield (%) | Reference |

| Various aliphatic and aromatic amines | Cbz-Cl | Molecular Iodine (catalytic) | Methanol | High | [11] |

| Various amines | Cbz-Cl | None | Water | 89-99 | [12] |

| Amino alcohols (aminols) | Cbz-Cl | None | Water | 99 | [12] |

Experimental Protocols

Protocol 1: General Procedure for N-Cbz Protection of an Amino Diol in Water

This protocol is adapted from a highly chemoselective method for the N-benzyloxycarbonylation of amines in water.[12]

Materials:

-

Amino diol (e.g., 3-amino-1,2-propanediol)

-

Benzyl chloroformate (Cbz-Cl)

-

Distilled water

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the amino diol (1.0 mmol) in distilled water (3 mL), add benzyl chloroformate (1.05 mmol) at room temperature.

-

Stir the reaction mixture vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC). For aliphatic amines, the reaction is often complete within minutes.

-

Upon completion, add water (10 mL) to the reaction mixture.

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford the pure N-Cbz-protected amino diol.

Protocol 2: General Procedure for Cbz Deprotection by Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is a safe and efficient alternative to using hydrogen gas for the removal of the Cbz group.[13][14]

Materials:

-

N-Cbz-protected amino diol

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate or formic acid

-

Methanol or ethanol

Procedure:

-

Dissolve the N-Cbz-protected amino diol (1.0 mmol) in methanol or ethanol.

-

Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).

-

Add ammonium formate (3-5 equivalents) or formic acid to the reaction mixture.

-

Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care while wet.

-

Wash the Celite pad with the solvent used for the reaction.

-

Concentrate the filtrate under reduced pressure to yield the deprotected amino diol. The byproducts are volatile and easily removed.

Diagram of Experimental Workflow for Cbz Protection and Deprotection

Caption: General workflow for Cbz protection and deprotection.

Conclusion

The Carboxybenzyl group remains a highly effective and versatile tool for the protection of the amino functionality in amino diols. Its ease of introduction, stability, and selective removal make it an indispensable part of the synthetic chemist's toolbox, particularly in the development of complex pharmaceuticals. The chemoselective N-protection in the presence of hydroxyl groups, coupled with its orthogonality to other common protecting groups, allows for the precise and efficient synthesis of intricate molecular architectures. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize the Cbz group in their synthetic endeavors.

References

- 1. people.uniurb.it [people.uniurb.it]

- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 6. Synthetic chemical diversity: solid phase synthesis of libraries of C2 symmetric inhibitors of HIV protease containing diamino diol and diamino alcohol cores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-based design of novel HIV-1 protease inhibitors to combat drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel inhibitors of HIV protease: design, synthesis and biological evaluation of picomolar inhibitors containing cyclic P1/P2 scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijacskros.com [ijacskros.com]

- 13. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 14. chemistry.mdma.ch [chemistry.mdma.ch]

The Carbobenzyloxy Group: A Technical Guide to its Discovery, History, and Application in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the benzyloxycarbonyl (Cbz or Z) protecting group, a cornerstone in the art of peptide synthesis and a vital tool in organic chemistry. We will delve into its historical discovery, the chemical principles governing its use, detailed experimental protocols for its introduction and removal, and quantitative data to guide its application in complex molecular design.

The Genesis of Controlled Peptide Synthesis: A Historical Breakthrough

Before the 1930s, the synthesis of peptides with a defined amino acid sequence was a significant challenge.[1] The primary obstacle was the inherent reactivity of amino acids, each containing both a nucleophilic amino group and an electrophilic carboxylic acid group.[1] Attempts to form a peptide bond between two different amino acids would result in a mixture of undesired products due to uncontrolled polymerization.[1][2]

A paradigm shift occurred in 1932 when German chemists Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz) group as a temporary protecting shield for the α-amino group of amino acids.[2][3][4] This innovation, developed at the Kaiser Wilhelm Institute for Leather Research in Dresden, Germany, was the first widely effective method for reversible amine protection in peptide synthesis.[2] The Cbz group's stability under the conditions required for peptide bond formation, combined with its easy removal under mild and specific conditions, paved the way for the rational and sequential assembly of amino acids into peptides of a defined structure.[2][5] This seminal discovery laid the groundwork for the field of solid-phase peptide synthesis, which was developed decades later.[2]

Chemical Principles of the Cbz Protecting Group

The utility of the Cbz group is rooted in its unique chemical properties. It is introduced as a carbamate, which is significantly less nucleophilic than the parent amine, thus "masking" it from unwanted reactions.

Introduction of the Cbz Group: The Schotten-Baumann Reaction

The standard method for the N-protection of amino acids with the Cbz group is the Schotten-Baumann reaction.[2] This involves the acylation of the amino acid with benzyl chloroformate (Cbz-Cl) in the presence of a base.[2][3]

The mechanism involves the nucleophilic attack of the deprotonated amino group on the electrophilic carbonyl carbon of benzyl chloroformate.[3] The chloride ion is subsequently eliminated.

References

Methodological & Application

Application Notes and Protocols: The Use of N-Cbz-2-amino-1,3-propanediol in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-Cbz-2-amino-1,3-propanediol as a versatile chiral building block in peptide synthesis. The primary application highlighted is its conversion to N-Cbz-serinal, a valuable precursor for the incorporation of a non-natural amino aldehyde into peptide sequences. This modification can be instrumental in the development of peptide-based drugs, enzyme inhibitors, and novel biomaterials.

Introduction

This compound is a chiral molecule that serves as a valuable starting material for the synthesis of unnatural amino acids. The presence of a benzyloxycarbonyl (Cbz) protected amine and two primary hydroxyl groups allows for selective chemical transformations. The Cbz group is a well-established protecting group in peptide chemistry, known for its stability under various conditions and its susceptibility to removal by hydrogenolysis. This orthogonality allows for its use in conjunction with other common protecting group strategies in solid-phase peptide synthesis (SPPS), such as Fmoc/tBu and Boc/Bzl schemes.[1][2][3][4]

The key application of this compound in this context is its selective oxidation to N-Cbz-2-amino-3-hydroxypropanal, commonly known as N-Cbz-serinal. This amino aldehyde can then be incorporated into a peptide chain, typically at the N-terminus, via methods such as reductive amination. The introduction of an aldehyde functionality into a peptide opens up a wide range of possibilities for further chemical modifications, including cyclization, labeling, and the formation of stable linkages to other molecules.

Core Application: Synthesis of N-Cbz-Serinal

The conversion of this compound to N-Cbz-serinal is a critical step. This is achieved through the selective oxidation of one of the primary hydroxyl groups to an aldehyde. A mild and efficient method for this transformation is the Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, such as oxalyl chloride, followed by quenching with a hindered base like triethylamine.[5][6][7][8]

Experimental Workflow: From Diol to Peptide

Caption: Workflow for the synthesis and incorporation of N-Cbz-serinal.

Data Presentation

The following tables summarize typical quantitative data for the key transformations involved. Note that specific yields and purity may vary depending on the exact reaction conditions and the nature of the peptide substrate.

Table 1: Swern Oxidation of this compound

| Parameter | Value | Reference |

| Reactants | ||

| This compound | 1.0 eq | General Protocol |

| Oxalyl Chloride | 1.5 - 2.0 eq | [5][6] |

| Dimethyl Sulfoxide (DMSO) | 2.0 - 3.0 eq | [5][6] |

| Triethylamine (Et3N) | 3.0 - 5.0 eq | [5][6] |

| Reaction Conditions | ||

| Solvent | Dichloromethane (DCM) | [7] |

| Temperature | -78 °C to room temperature | [7] |

| Reaction Time | 1 - 3 hours | [5] |

| Expected Outcome | ||

| Product | N-Cbz-Serinal | |

| Typical Yield | 80 - 95% | General Expectation |

| Purity (crude) | >90% (by NMR) | General Expectation |

Table 2: Reductive Amination of a Resin-Bound Peptide with N-Cbz-Serinal

| Parameter | Value | Reference |

| Reactants | ||

| Peptide-Resin (free N-terminus) | 1.0 eq | General Protocol |

| N-Cbz-Serinal | 3.0 - 5.0 eq | [9] |

| Reducing Agent (e.g., NaBH(OAc)3) | 5.0 - 10.0 eq | [9] |

| Reaction Conditions | ||

| Solvent | 1% Acetic Acid in DMF | [9] |

| Temperature | Room temperature | [9] |

| Reaction Time | 12 - 24 hours | [9] |

| Expected Outcome | ||

| Product | N-terminally modified peptide | |

| Coupling Efficiency | >90% (by Kaiser test) | [10] |

Experimental Protocols

Protocol 1: Synthesis of N-Cbz-Serinal via Swern Oxidation

This protocol describes the selective oxidation of this compound to N-Cbz-serinal.

Materials:

-

This compound

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et3N)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask, magnetic stirrer, dropping funnels, and nitrogen inlet

-

Dry ice/acetone bath

Procedure:

-

Preparation of the Swern Reagent:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 eq.) in anhydrous DCM.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of DMSO (2.2 eq.) in anhydrous DCM via a dropping funnel, maintaining the temperature below -60 °C.

-

Stir the resulting mixture at -78 °C for 30 minutes.

-

-

Oxidation of the Alcohol:

-

Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM.

-

Add this solution dropwise to the activated Swern reagent at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

-

Quenching the Reaction:

-

Slowly add triethylamine (5.0 eq.) to the reaction mixture, ensuring the temperature remains below -60 °C.

-

After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes, then allow it to warm to room temperature.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Extract the aqueous layer with DCM (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-Cbz-serinal.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

-

Characterization:

-

The product should be characterized by NMR, IR, and mass spectrometry to confirm its structure and purity.[11][12][13]

-

Expected ¹H NMR signals (CDCl₃, δ in ppm): ~9.7 (s, 1H, -CHO), 7.4-7.3 (m, 5H, Ar-H), ~5.1 (s, 2H, -CH₂-Ph), ~4.3-4.2 (m, 1H, -CH-NH), ~3.9-3.7 (m, 2H, -CH₂-OH).

-

Expected IR absorption (cm⁻¹): ~3400 (O-H), ~1720 (C=O, aldehyde), ~1690 (C=O, carbamate).

Protocol 2: Incorporation of N-Cbz-Serinal into a Peptide via Reductive Amination on Solid Support

This protocol outlines the coupling of N-Cbz-serinal to the N-terminus of a peptide synthesized on a solid support.

Materials:

-

Peptide-resin with a free N-terminus

-

N-Cbz-serinal

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1% Acetic acid in N,N-dimethylformamide (DMF)

-

DCM

-

DMF

-

Shaker or bubbler for agitation

Procedure:

-

Resin Preparation:

-

Swell the peptide-resin (1.0 eq.) in DCM for 30 minutes, then wash with DMF (3x).

-

-

Reductive Amination:

-

Prepare a solution of N-Cbz-serinal (5.0 eq.) in 1% acetic acid in DMF.

-

Add this solution to the swollen peptide-resin.

-

Agitate the mixture for 1 hour at room temperature.

-

Add sodium triacetoxyborohydride (5.0 eq.) to the reaction vessel.

-

Agitate the reaction mixture for 12-24 hours at room temperature.

-

-

Washing and Monitoring:

-

Wash the resin with DMF (5x) and DCM (5x).

-

Perform a Kaiser test to confirm the absence of free primary amines.[10] A negative result (yellow beads) indicates a complete reaction. If the test is positive, the reductive amination step can be repeated.

-

-

Further Synthesis or Cleavage:

-

The N-terminally modified peptide can be further elongated if desired, or cleaved from the resin using standard procedures appropriate for the resin and side-chain protecting groups used.

-

Orthogonal Protection Strategy

The use of the Cbz group for the protection of the serinal moiety allows for an orthogonal deprotection strategy in Fmoc-based solid-phase peptide synthesis.[1][2][14] The Fmoc group is removed with a base (e.g., piperidine), while the Cbz group is stable under these conditions. The Cbz group can be selectively removed at a later stage by catalytic hydrogenolysis, leaving other protecting groups, such as tBu, intact.

Caption: Logical flow of an orthogonal protection strategy.

Conclusion

This compound is a valuable and versatile starting material for the introduction of non-natural amino aldehydes into peptides. The straightforward conversion to N-Cbz-serinal and its subsequent incorporation into peptide chains via reductive amination provides a robust method for the synthesis of modified peptides. The protocols and data presented herein offer a guide for researchers to utilize this building block in their peptide synthesis endeavors, paving the way for the development of novel peptide-based therapeutics and research tools.

References

- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. mdpi.com [mdpi.com]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. Swern Oxidation [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. m.youtube.com [m.youtube.com]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols: N-Cbz-2-amino-1,3-propanediol as a Chiral Building Block in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of N-Cbz-2-amino-1,3-propanediol, a versatile chiral building block, in the asymmetric synthesis of various pharmaceutically relevant molecules. This document includes key applications, detailed experimental protocols, and quantitative data to facilitate its use in research and development.

Introduction

This compound, also known as Cbz-serinol, is a prochiral trifunctional molecule that serves as an invaluable starting material for the synthesis of a wide range of enantiomerically pure compounds. Its Cbz-protected amino group and two primary hydroxyl groups allow for selective functionalization, making it a cornerstone in the construction of complex chiral molecules such as antibiotics, glycosidase inhibitors, and beta-blockers. Furthermore, its derivatives can act as efficient chiral auxiliaries, guiding the stereochemical outcome of asymmetric transformations.

Key Applications and Experimental Data

The versatility of this compound is demonstrated in its application across several classes of therapeutic agents and in fundamental asymmetric synthesis.

Enzymatic Desymmetrization for Accessing Enantiopure Building Blocks

The prochiral nature of this compound allows for enzymatic desymmetrization, a highly efficient method for obtaining enantiomerically enriched synthons. Lipase-catalyzed acetylation is a common strategy to selectively acylate one of the two primary hydroxyl groups.

| Enzyme Source | Acyl Donor | Solvent | Product | Enantiomeric Excess (ee) | Reference |

| Crude Pig Pancreatic Lipase (PPL) | Vinyl Acetate | THF | (2R)-monoacetate | >98% | [1] |

| Purified Pig Pancreatic Lipase (PPL) | Vinyl Acetate | THF | (2S)-monoacetate | High | [1] |

Synthesis of Oxazolidinone Antibiotics (e.g., Linezolid)

The oxazolidinone ring is a key pharmacophore in a class of antibiotics that includes Linezolid. Chiral epoxides derived from enantiomerically pure 2-amino-1,3-propanediol are crucial intermediates in the synthesis of these drugs. The (R)-enantiomer of a suitable epoxide is required for the synthesis of Linezolid.

| Starting Material | Key Intermediate | Overall Yield of Linezolid | Purity | Reference |

| (R)-Epichlorohydrin | (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one | ~90% | High | [2] |

Synthesis of Glycosidase Inhibitors (e.g., Voglibose)

Voglibose, an N-substituted derivative of valiolamine, is a potent alpha-glucosidase inhibitor used in the management of type 2 diabetes. The synthesis of Voglibose involves the reductive amination of valiolone with 2-amino-1,3-propanediol (serinol), the deprotected form of this compound.[3][4]

| Reactants | Reducing Agent | Product | Application | Reference |

| Valiolone, 2-amino-1,3-propanediol | Na(CN)BH₃ | Voglibose | α-glucosidase inhibitor | [3] |

Chiral Auxiliaries in Asymmetric Synthesis

Oxazolidinones derived from chiral amino alcohols are widely used as chiral auxiliaries to control the stereochemistry of alkylation and aldol reactions. An oxazolidinone can be synthesized from enantiomerically pure this compound. This chiral auxiliary can then direct the stereoselective introduction of substituents.

| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (dr) | Application |

| (4R,5S)-cyclopentano[d]oxazolidin-2-one | Asymmetric Alkylation | >99% | Synthesis of enantiopure acids |

Experimental Protocols

Protocol 1: Lipase-Catalyzed Desymmetrization of this compound

This protocol describes the enantioselective acetylation of this compound using crude pig pancreatic lipase to obtain the (2R)-monoacetate.

Materials:

-

This compound

-

Crude Pig Pancreatic Lipase (PPL)

-

Vinyl Acetate

-

Tetrahydrofuran (THF)

-

Silica Gel for column chromatography

-

Ethyl acetate and hexane for elution

Procedure:

-

Dissolve this compound (1 equivalent) in a mixture of tetrahydrofuran and vinyl acetate.

-

Add crude pig pancreatic lipase to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC or HPLC.

-

Upon completion (typically after a prolonged reaction time for the (2R)-monoacetate), filter off the enzyme.[1]

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the (2R)-monoacetylated product.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Synthesis of an Oxazolidinone Core for Antibiotics

This protocol outlines a general procedure for the synthesis of a key oxazolidinone intermediate, which is a precursor to antibiotics like Linezolid, starting from an (R)-epoxide derivable from (R)-N-Cbz-2-amino-1,3-propanediol.

Materials:

-

3-Fluoro-4-morpholinylaniline

-

(R)-Epichlorohydrin

-

Carbonyl diimidazole (CDI)

-

Dichloromethane (DCM)

-

Potassium phthalimide

-

Dimethylformamide (DMF)

Procedure:

-

React 3-fluoro-4-morpholinylaniline with (R)-epichlorohydrin to form N-[3-chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline.

-

Dissolve the product from step 1 in dichloromethane and add carbonyl diimidazole to effect cyclization to the oxazolidinone, (5R)-5-(chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone.

-

React the resulting chloromethyl oxazolidinone with potassium phthalimide in DMF to yield the phthalimide-protected aminomethyl oxazolidinone. This intermediate can then be further elaborated to Linezolid.

Protocol 3: Reductive Amination for the Synthesis of a Voglibose Analog

This protocol describes the coupling of an aminocyclitol precursor with 2-amino-1,3-propanediol (serinol), which can be obtained by the deprotection of this compound.

Materials:

-

Valiolone (or a suitable cyclitol ketone precursor)

-

2-amino-1,3-propanediol (Serinol)

-

Sodium cyanoborohydride (Na(CN)BH₃)

-

Methanol or other suitable protic solvent

-

Acetic acid (optional, as catalyst)

Procedure:

-

Dissolve the cyclitol ketone precursor and 2-amino-1,3-propanediol in methanol.[3]

-

Add sodium cyanoborohydride to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.[3]

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.

-

Quench the reaction by adding a few drops of water.

-

Purify the product by appropriate chromatographic techniques to obtain the desired N-1,3-dihydroxypropylaminocyclitol.

Visualizations

Caption: Workflow for Enzymatic Desymmetrization.

Caption: Workflow for Voglibose Analog Synthesis.

Caption: Applications of this compound.

References

- 1. ٠رکز Ù ÙØ·ÙÙ Ø§Û Ø§Ø·Ùاع رساÙ٠عÙÙÙ Ù ÙÙاÙر٠- Desymmetrization of cbz-serinol catalyzed by crude pig pancreatic lipase reveals action of lipases with opposite enantioselectivity [search.isc.ac]

- 2. A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide | Bentham Science [eurekaselect.com]

- 3. Voglibose: Overview, Properties and Synthesis from Valiolamine_Chemicalbook [chemicalbook.com]

- 4. US20050165257A1 - Process for preparation of voglibose - Google Patents [patents.google.com]

Application Note: A Detailed Protocol for the N-Cbz Protection of 2-Amino-1,3-Propanediol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in synthetic organic chemistry for the protection of primary and secondary amines.[1][2][3][4] Its stability under a range of conditions and its facile removal via catalytic hydrogenolysis make it an invaluable tool, particularly in peptide synthesis and the preparation of complex molecules.[2][4] This protocol provides a detailed, step-by-step method for the chemoselective N-protection of 2-amino-1,3-propanediol using benzyl chloroformate (Cbz-Cl). This reaction selectively acylates the amino group while leaving the hydroxyl groups intact, yielding benzyl N-(1,3-dihydroxypropan-2-yl)carbamate.[2][5]

Reaction Scheme

The reaction proceeds via the nucleophilic attack of the amine on the electrophilic carbonyl carbon of benzyl chloroformate. A base is used to neutralize the hydrochloric acid byproduct.

Scheme 1: N-Cbz Protection of 2-Amino-1,3-propanediol

2-Amino-1,3-propanediol reacts with Benzyl Chloroformate in the presence of a base (e.g., NaHCO₃) in a solvent mixture like THF/Water to yield N-Cbz-2-amino-1,3-propanediol.

Experimental Protocol

This procedure is based on established Schotten-Baumann conditions, which are widely used for the Cbz protection of amines.[1]

3.1 Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Notes |

| 2-Amino-1,3-propanediol | C₃H₉NO₂ | 91.11 | 534-03-2 | Starting material |

| Benzyl Chloroformate (Cbz-Cl) | C₈H₇ClO₂ | 170.59 | 501-53-1 | Acylating agent. Lachrymator, handle in a fume hood.[6] |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | Base |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Anhydrous, reaction solvent |

| Deionized Water (H₂O) | H₂O | 18.02 | 7732-18-5 | Reaction solvent |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction solvent |

| Brine (Saturated NaCl solution) | NaCl/H₂O | - | - | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent |

| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | For column chromatography |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Eluent for chromatography |

3.2 Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Fume hood

3.3 Detailed Procedure

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-1,3-propanediol (1.0 eq) in a 2:1 mixture of Tetrahydrofuran (THF) and deionized water.

-

Basification: Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution.

-

Cooling: Cool the flask in an ice bath to 0 °C with continuous stirring.

-

Addition of Cbz-Cl: Add benzyl chloroformate (Cbz-Cl, 1.1 - 1.5 eq) dropwise to the cold, stirring suspension over 15-20 minutes.[1][7] Ensure the temperature remains at or below 5 °C during the addition.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 2-4 hours, then warm to room temperature and continue stirring overnight (approximately 16-20 hours).[1]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Dilute the reaction mixture with deionized water.

-

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers.

-

Wash the combined organic phase sequentially with 1N HCl, saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the resulting residue by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 20% and increasing to 50% EtOAc/Hexane) to afford the pure this compound as a white solid.[1][2]

Data Summary

The following table summarizes the key properties and expected results for the N-Cbz protection of 2-amino-1,3-propanediol.

| Parameter | Value | Reference |

| Product Name | This compound; Benzyl (1,3-dihydroxypropan-2-yl)carbamate | [5] |

| Molecular Formula | C₁₁H₁₅NO₄ | [8][9] |

| Molecular Weight | 225.24 g/mol | [8][9] |

| Typical Yield | 90-95% | [1][10] |

| Appearance | White to off-white solid | [1][10] |

| Density | 1.255 g/cm³ | [8] |

| Boiling Point | 457.6 °C at 760 mmHg | [8] |

| Melting Point | 104-106 °C | [10] |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol.

Caption: Workflow for the N-Cbz protection of 2-amino-1,3-propanediol.

Safety and Handling

-

Benzyl Chloroformate (Cbz-Cl): This reagent is corrosive, a lachrymator, and moisture-sensitive.[6][7] It can cause severe damage to the eyes, skin, and respiratory tract.[6] Always handle Cbz-Cl in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Solvents: Tetrahydrofuran, ethyl acetate, and hexane are flammable. Keep them away from ignition sources.

-

Standard laboratory safety practices should be followed throughout the procedure.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. ijacskros.com [ijacskros.com]

- 3. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 5. This compound | C11H15NO4 | CID 10585281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzyl Chloroformate [commonorganicchemistry.com]

- 7. orgsyn.org [orgsyn.org]

- 8. This compound|71811-26-2 - MOLBASE Encyclopedia [m.molbase.com]

- 9. calpaclab.com [calpaclab.com]

- 10. This compound CAS#: 71811-26-2 [m.chemicalbook.com]

Application Notes and Protocols for the Catalytic Hydrogenolysis of N-Cbz-2-amino-1,3-propanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) protecting group is a cornerstone in synthetic organic chemistry, particularly in the synthesis of pharmaceuticals and peptides, owing to its stability across a range of chemical conditions. Its removal is frequently accomplished via catalytic hydrogenolysis, a mild and efficient method that proceeds with high yield and clean byproducts. This document provides detailed application notes and protocols for the deprotection of N-Cbz-2-amino-1,3-propanediol to yield 2-amino-1,3-propanediol, a valuable building block in medicinal chemistry.

Catalytic hydrogenolysis involves the cleavage of the C-O bond of the carbamate functionality in the presence of a metal catalyst and a hydrogen source. The most common catalyst is palladium on carbon (Pd/C), and the hydrogen source can be hydrogen gas (H₂) or a transfer hydrogenation reagent such as ammonium formate.[1] The reaction is advantageous due to its typically neutral pH conditions and the generation of volatile byproducts, toluene and carbon dioxide, which are easily removed.[1][2]

Data Presentation: Conditions for Catalytic Hydrogenolysis

The efficiency of the N-Cbz deprotection is influenced by several factors including the choice of catalyst, catalyst loading, solvent, hydrogen source, pressure, temperature, and reaction time. The following table summarizes various conditions reported for the catalytic hydrogenolysis of Cbz-protected amines, which can be adapted for this compound.

| Catalyst | Catalyst Loading | Hydrogen Source | Pressure | Solvent | Temperature | Time | Yield (%) | Reference |

| 10% Pd/C | 0.1 equiv | H₂ | 1 atm (balloon) | 1:1 EtOH/EtOAc | Room Temp. | 72 h | 99% | [3] |

| 10% Pd/C | 20 wt% | H₂ | 3.0 kg/cm ² | EtOAc | Not specified | Overnight | 92% | [3] |

| 10% Pd/C | ~27 wt% | H₂ | Not specified | MeOH | Room Temp. | Not specified | High | [3] |

| 5% Pd/C | ~31 wt% | H₂ | 1 atm | MeOH | 60 °C | 40 h | Not specified | [2] |

| 20% Pd(OH)₂/C | ~9 wt% | H₂ | 40 psi | MeOH/H₂O (4:1) | Not specified | 18 h | 75% | [4] |

| 10% Pd/C | 10-20 mol% | Formic Acid | Ambient | MeOH or EtOH | Room Temp. | Not specified | High | [5] |

| 10% Pd/C | 5-10 wt% | H₂ | 1 atm (balloon) | MeOH or EtOAc | Room Temp. | A few hours | High | [1] |

| 10% Pd/C | 1 mol% | H₂ | 1 atm (balloon) | CD₃OD | Room Temp. | 1.5 h | >99% (with Nb₂O₅/C) | [6] |

Experimental Protocols